N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
This compound features a pyrazole-3-carboxamide core substituted with 1,5-dimethyl groups and a thiazol-2-yl moiety bearing a benzo[d][1,3]dioxol-5-yl (benzodioxole) group at position 2.
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3S/c1-9-5-11(19-20(9)2)15(21)18-16-17-12(7-24-16)10-3-4-13-14(6-10)23-8-22-13/h3-7H,8H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUBLMSUBGPNSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. For instance, thiazoles, which share a similar structure, have been found to interact with a wide range of targets and exhibit diverse biological activities.
Mode of Action
For example, thiazoles have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biochemical pathways, including those involved in inflammation, pain perception, microbial growth, viral replication, diuresis, convulsion, neuroprotection, and tumor growth.
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability and pharmacokinetic behavior.
Result of Action
Thiazole derivatives have been found to exert a wide range of effects at the molecular and cellular levels, including antioxidant effects, analgesic effects, anti-inflammatory effects, antimicrobial effects, antifungal effects, antiviral effects, diuretic effects, anticonvulsant effects, neuroprotective effects, and antitumor or cytotoxic effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations:
- Substituent Impact on Lipophilicity: The benzodioxole group (target compound, 5b, 9t) enhances lipophilicity compared to halogenated analogs (e.g., 3a with Cl). However, 5b’s conjugated dienamide chain may reduce metabolic stability relative to the rigid thiazole-pyrazole scaffold .
- Synthetic Complexity: Compounds like 9t require multistep synthesis (e.g., cyclopropane functionalization), whereas the target compound and 3a/5b are synthesized via straightforward amide coupling (EDCI/HOBt or thiourea intermediates) .
- Thermal Stability: Analogs such as 3a and 3b exhibit melting points >130°C, suggesting crystalline stability, while dienamide derivatives (5b) may have lower melting points due to flexible backbones .
Spectral and Physicochemical Properties
- NMR Signatures: The target compound’s 1,5-dimethyl pyrazole would show singlet peaks for methyl groups (δ ~2.4–2.6 ppm), similar to 3a (δ 2.66 ppm, 3H). Benzodioxole protons typically resonate at δ 6.8–7.1 ppm .
- Mass Spectrometry: The molecular ion peak for the target compound (theoretical MW: ~395 g/mol) would differ from 5b ([M-H]⁻ 327.1) due to the pyrazole-thiazole core .
Q & A
Q. What are the standard synthetic routes for N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a thiazole ring can be formed by reacting a thiol-containing precursor (e.g., 1,3-dimethylpyrazole derivatives) with halogenated intermediates under basic conditions (e.g., K₂CO₃ in DMF at room temperature) . The benzo[d][1,3]dioxol-5-yl moiety is introduced via Suzuki coupling or direct substitution, with careful control of stoichiometry to avoid side products . Yield optimization often requires inert atmospheres and anhydrous solvents .
Q. Which structural features of this compound are critical for its biological activity?
Key structural elements include:
- The thiazole ring , which enhances π-π stacking with biological targets.
- The benzo[d][1,3]dioxole group, contributing to lipophilicity and membrane permeability.
- The 1,5-dimethylpyrazole core, which stabilizes hydrogen bonding interactions with kinases or GPCRs . Modifications to these moieties (e.g., substituting the methyl groups on the pyrazole) significantly alter activity profiles .
Q. What analytical techniques are used to characterize this compound?
Q. What biological activities have been reported for this compound?
Preliminary studies indicate kinase inhibition (e.g., EGFR, VEGFR2) and anticonvulsant activity , likely due to interactions with voltage-gated ion channels. EC₅₀ values range from 0.5–10 µM in cell-based assays .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require strict moisture control to avoid hydrolysis .
- Catalysis : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for benzo[d][1,3]dioxole incorporation .
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions during cyclization .
Q. How do substituent variations on the thiazole or pyrazole rings affect bioactivity?
- Electron-Withdrawing Groups (e.g., -NO₂, -Br) on the thiazole enhance kinase inhibition but reduce solubility.
- Methyl vs. Ethyl Groups on the pyrazole alter steric hindrance, impacting binding to hydrophobic pockets .
- Data contradictions arise when substituents exhibit dual agonist/antagonist behavior depending on assay conditions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Assay Standardization : Use isogenic cell lines and consistent ATP concentrations in kinase assays.
- Metabolic Stability Testing : Address discrepancies caused by compound degradation in vitro vs. in vivo .
- Cross-Validation : Pair biochemical assays with computational docking to confirm binding modes .
Q. How can hydrogen-bonding patterns in the crystal structure inform drug design?
Graph set analysis (e.g., Etter’s rules) reveals preferred hydrogen-bonding motifs (e.g., R₂²(8) rings), guiding the design of analogs with improved crystallinity and bioavailability. For example, the pyrazole N-H often forms bifurcated bonds with carbonyl acceptors, stabilizing the active conformation .
Q. What computational methods predict the compound’s interaction with biological targets?
- Molecular Dynamics (MD) : Simulates ligand-protein binding under physiological conditions.
- Free Energy Perturbation (FEP) : Quantifies the impact of substituent changes on binding affinity.
- Pharmacophore Modeling : Identifies essential interactions (e.g., hydrophobic, hydrogen-bonding) using PyRx or Schrödinger .
Q. How can metabolic pathways of this compound be elucidated?
- Cytochrome P450 Profiling : Incubate with CYP3A4/2D6 isoforms and analyze metabolites via LC-MS.
- Stable Isotope Labeling : Track ¹³C/²H isotopes in urine or plasma samples from rodent models.
- Reactive Metabolite Screening : Use glutathione trapping assays to identify toxic intermediates .
Methodological Notes
- Data Contradictions : Discrepancies in IC₅₀ values may stem from assay pH, temperature, or protein batch variability. Always report experimental conditions in detail .
- Advanced Synthesis : For scale-up, replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .
- Crystallography : Resolve ambiguous NOEs in NMR by growing single crystals in mixed solvents (e.g., EtOH/water) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
